2,5-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
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Overview
Description
2,5-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a boronic acid derivative that has gained attention in the field of organic synthesis due to its unique structure and reactivity. This compound is characterized by the presence of two fluorine atoms and a dioxaborolane group attached to a benzonitrile core. It is widely used as an intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
The synthesis of 2,5-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves a multi-step process One common method is a two-step substitution reactionThe reaction conditions often include the use of catalysts and specific solvents to facilitate the desired transformations .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities of the compound .
Chemical Reactions Analysis
2,5-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the dioxaborolane group can be replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it acts as a boronic acid derivative to form carbon-carbon bonds with halides or pseudohalides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding boronic acids or reduction to form boranes.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,5-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its role in boron neutron capture therapy (BNCT), a type of cancer treatment that utilizes boron-containing compounds to target cancer cells.
Mechanism of Action
The mechanism of action of 2,5-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves its ability to participate in various chemical reactions due to the presence of the boronic acid moiety. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The fluorine atoms enhance the compound’s reactivity and stability by influencing the electronic properties of the molecule .
Comparison with Similar Compounds
Similar compounds to 2,5-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile include other boronic acid derivatives, such as:
- 2,5-difluorobenzene-1,4-diboronic acid bis(pinacol) ester
- 2,2’-(2,5-difluoro-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 2,5-difluoro-1,4-phenylenediboronic acid, pinacol ester
These compounds share similar structural features but differ in the number and position of boronic acid groups and fluorine atoms. The unique combination of the dioxaborolane group and the benzonitrile core in this compound provides distinct reactivity and stability, making it a valuable intermediate in various chemical processes .
Properties
IUPAC Name |
2,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BF2NO2/c1-12(2)13(3,4)19-14(18-12)9-6-10(15)8(7-17)5-11(9)16/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBVQHPHSISZCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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